molecular formula C12H21NO6S B2635169 2-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]-1,1-dioxothian-3-yl]acetic acid CAS No. 2140609-85-2

2-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]-1,1-dioxothian-3-yl]acetic acid

Cat. No.: B2635169
CAS No.: 2140609-85-2
M. Wt: 307.36
InChI Key: XHGAZRSMGSVNFW-UHFFFAOYSA-N
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Description

2-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]-1,1-dioxothian-3-yl]acetic acid is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a thian-3-yl group and an acetic acid moiety. Its molecular formula is C11H19NO6S, and it has a molecular weight of 293.34 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]-1,1-dioxothian-3-yl]acetic acid typically involves multiple steps. One common method includes the reaction of a thian-3-yl derivative with an acetic acid precursor under controlled conditions. The reaction often requires the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]-1,1-dioxothian-3-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Ammonia, hydroxide ions

    Electrophiles: Halogens, sulfonyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of derivatives, depending on the nucleophile or electrophile involved .

Scientific Research Applications

2-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]-1,1-dioxothian-3-yl]acetic acid has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]-1,1-dioxothian-3-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes at the molecular level. Detailed studies are required to elucidate the exact pathways and targets involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-oxo-3H-pyrrol-1-yl]acetic acid
  • 2-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]-1,1-dioxothiolan-3-yl]acetic acid

Uniqueness

Compared to similar compounds, 2-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]-1,1-dioxothian-3-yl]acetic acid is unique due to its specific structural features, such as the thian-3-yl group and the acetic acid moiety.

Properties

IUPAC Name

2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]-1,1-dioxothian-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO6S/c1-11(2,3)19-10(16)13-12(7-9(14)15)5-4-6-20(17,18)8-12/h4-8H2,1-3H3,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHGAZRSMGSVNFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCCS(=O)(=O)C1)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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